5-(2-chloro-4-fluorophenyl)-2H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN4/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBCODRRWFGNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 2 Chloro 4 Fluorophenyl 2h Tetrazole
Classical and Contemporary Approaches to 5-Substituted Tetrazole Synthesis
The construction of the tetrazole ring can be achieved through various synthetic methods. The most prominent among these are cycloaddition reactions and multicomponent reactions, which offer versatile pathways to a wide array of tetrazole derivatives.
[3+2] Cycloaddition Reactions Involving Nitriles and Azides
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most common and well-established method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.govacs.org This reaction, first described in the early 20th century, involves the 1,3-dipolar cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile. nih.gov The starting material for synthesizing 5-(2-chloro-4-fluorophenyl)-2H-tetrazole via this method would be 2-chloro-4-fluorobenzonitrile. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring, can facilitate the reaction by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), thus enhancing its interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov
To overcome the activation barrier of the cycloaddition, various catalysts have been developed. nih.govacs.org Lewis acids are particularly effective in activating the nitrile component towards nucleophilic attack by the azide.
Zinc Salts: Zinc(II) salts, such as zinc bromide (ZnBr2), are widely used as catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. acs.orgnih.gov These reactions are often carried out in water, which offers a safer and more environmentally friendly alternative to organic solvents. organic-chemistry.org The catalytic role of the zinc ion is to coordinate to the nitrogen atom of the nitrile, which significantly lowers the activation barrier for the azide attack. nih.gov This method is applicable to a broad range of aromatic and aliphatic nitriles. acs.orgorganic-chemistry.org
Polystyrene-bound AlCl3: Heterogeneous catalysts, such as polystyrene-bound aluminum chloride (AlCl3), have been developed to simplify product isolation and catalyst recovery. rsc.orgresearchgate.net This solid-supported catalyst has shown efficacy in the solvent-free synthesis of aryl-substituted tetrazoles from nitriles and trimethylsilyl (B98337) azide (TMSN3). rsc.orgresearchgate.netelsevierpure.com The use of a heterogeneous catalyst allows for a more straightforward work-up procedure, often involving simple filtration. rsc.org
Other Metal Catalysts: A variety of other metal catalysts have been explored, including copper(I) and cobalt(II) complexes. nih.govscilit.com Copper catalysts can promote the reaction between nitriles and TMSN3, potentially through the in-situ formation of a copper azide species. scilit.com Cobalt(II) complexes have also been shown to efficiently catalyze the [3+2] cycloaddition, with mechanistic studies suggesting the involvement of a cobalt(II) diazido intermediate. nih.govacs.org
Table 1: Catalyst Systems for [3+2] Cycloaddition of Nitriles and Azides
| Catalyst System | Typical Conditions | Advantages | Applicable Substrates |
|---|---|---|---|
| Zinc Salts (e.g., ZnBr₂) | Water, Reflux | Safe, environmentally friendly, broad scope | Aromatic, alkyl, and vinyl nitriles acs.orgorganic-chemistry.org |
| Polystyrene-bound AlCl₃ | Solvent-free, Heat | Simple work-up, catalyst can be recovered | Aryl nitriles rsc.orgresearchgate.net |
| Copper(I) Salts | DMF/MeOH | Good to high yields | Various nitriles scilit.com |
| Cobalt(II) Complexes | Homogeneous conditions | Efficient catalysis | Organonitriles nih.govacs.org |
The [3+2] cycloaddition of nitriles and azides typically yields the 1H-tetrazole isomer. The formation of the 2H-tetrazole tautomer, such as this compound, is less common directly from this reaction. Regioselectivity is a significant challenge in tetrazole synthesis, often leading to a mixture of 1,5- and 2,5-disubstituted isomers when a substituted azide is used. However, methods focusing on the regioselective synthesis of 2-substituted-2H-tetrazoles have been developed. These often involve post-modification of a pre-formed tetrazole ring or using specific starting materials that direct the regioselectivity. For instance, the N2-arylation of a 5-substituted-1H-tetrazole using arylboronic acids or diaryliodonium salts can provide a route to 2,5-disubstituted tetrazoles. organic-chemistry.org Another approach involves the regioselective cycloaddition of arenediazonium salts with reagents like trimethylsilyldiazomethane, which has been shown to produce 2-aryl-2H-tetrazoles. nih.gov Theoretical studies suggest that steric hindrance of the substituent on the tetrazole ring plays a major role in directing the regioselectivity of subsequent reactions like sulfonylation. researchgate.net
Multicomponent Reaction (MCR) Approaches to Tetrazole Rings
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical alternative for synthesizing complex molecules like tetrazoles. nih.govbenthamdirect.com
The Ugi four-component reaction (U-4CR) is a powerful MCR that can be adapted to synthesize tetrazoles. In the Ugi tetrazole variation (UT-4CR), hydrazoic acid (often generated in situ from TMSN3) replaces the carboxylic acid component of the classical Ugi reaction. acs.orgnih.gov The reaction combines an oxo component (aldehyde or ketone), an amine, an isocyanide, and hydrazoic acid to produce α-aminomethyl tetrazoles. acs.org The broad scope of the Ugi reaction with respect to the starting materials, including aliphatic and aromatic amines and various oxo components, makes it highly versatile. acs.orgorganic-chemistry.org This suggests its applicability for precursors containing halogenated aryl groups, such as those that would be required to form the 2-chloro-4-fluorophenyl moiety. The reaction can be influenced by Lewis acids like ZnCl2 to improve yields, especially when Schiff base formation is slow. organic-chemistry.org While the classic Ugi tetrazole reaction leads to 1-substituted tetrazoles, variations and subsequent modifications could potentially be explored to achieve the 2H-isomer. doaj.org
The Passerini three-component reaction (PT-3CR) is another significant MCR that can be utilized for tetrazole synthesis. The Passerini tetrazole reaction involves an oxo component, an isocyanide, and hydrazoic acid (or a surrogate like TMSN3) to yield α-hydroxymethyl tetrazoles. beilstein-journals.orgnih.gov This reaction has been shown to be effective with a wide range of aldehydes and isocyanides. nih.gov Recent developments have focused on creating more sustainable and efficient protocols, including catalyst- and solvent-free conditions. rsc.orgnih.gov The PT-3CR is tolerant of various functional groups, including aromatic aldehydes with electron-withdrawing groups, indicating that a precursor like 2-chloro-4-fluorobenzaldehyde (B1630644) could be a viable substrate for this reaction. nih.gov The resulting α-hydroxyalkyl tetrazole could then potentially undergo further chemical transformations to yield the desired final product.
Table 2: Multicomponent Reactions for Tetrazole Synthesis
| Reaction | Components | Product Type | Applicability to Halogenated Precursors |
|---|---|---|---|
| Ugi Tetrazole Reaction (UT-4CR) | Oxo component, Amine, Isocyanide, Hydrazoic acid | α-Aminomethyl tetrazoles acs.org | High, due to broad substrate scope acs.orgorganic-chemistry.org |
| Passerini Tetrazole Reaction (PT-3CR) | Oxo component, Isocyanide, Hydrazoic acid | α-Hydroxyalkyl tetrazoles nih.gov | High, tolerates electron-withdrawing groups on aryl aldehydes nih.gov |
N-Alkylation and Arylation Strategies for Tetrazoles
The functionalization of the tetrazole ring through N-alkylation or N-arylation is a critical step in the synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org The inherent tautomerism of 5-substituted tetrazoles, existing as 1H and 2H forms, presents a challenge in achieving regioselectivity. mdpi.com
Achieving regioselective N-functionalization at the N-2 position of the tetrazole ring is paramount for the synthesis of the desired 2H-isomer. organic-chemistry.org Various strategies have been developed to control the regioselectivity of these reactions.
One approach involves the use of specific alkylating or arylating agents and reaction conditions that favor substitution at the N-2 position. For instance, the reaction of 5-substituted-1H-tetrazoles with diaryliodonium salts provides a metal-free method for regioselective N2-arylation. organic-chemistry.org Similarly, alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org The choice of solvent and base can also significantly influence the N-1/N-2 substitution ratio. mdpi.com Computational studies have shown that while the 1H-tautomer is generally more stable in solution, the 2H-form can be more nucleophilic, leading to a mixture of products. mdpi.com
Another strategy focuses on directing groups or specific catalysts. Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids has demonstrated high regioselectivity for the 2-position. organic-chemistry.org The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid also proceeds regioselectively to yield 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov These methods highlight the importance of catalyst and substrate selection in directing the functionalization to the desired nitrogen atom of the tetrazole ring.
Microwave-Assisted and Solvent-Free Synthetic Protocols
In recent years, microwave-assisted synthesis and solvent-free protocols have emerged as efficient and environmentally friendly alternatives to conventional heating methods for the synthesis of tetrazoles. aip.orgrsc.org
Microwave irradiation offers rapid heating, leading to significantly reduced reaction times, often from hours to minutes, and can result in higher yields. rsc.orgresearchgate.net The [3+2] cycloaddition reaction between nitriles and sodium azide, a fundamental step in tetrazole synthesis, proceeds smoothly under microwave heating in the presence of catalysts like copper(II). rsc.orgrsc.org This method is advantageous due to its speed and simple work-up procedures. rsc.org
Solvent-free synthesis, another green chemistry approach, minimizes or eliminates the use of volatile and often toxic organic solvents. aip.orgaip.org These reactions can be carried out using solid catalysts or by simply grinding the reactants together. rsc.orgresearchgate.net For example, the synthesis of 1,5-disubstituted tetrazoles has been achieved under solvent-free conditions using a reusable silica-boric acid catalyst. researchgate.net The benefits of these protocols include reduced waste, easier product isolation, and often milder reaction conditions. rsc.orgresearchgate.net
Precursor Synthesis and Functional Group Transformations for the 2-Chloro-4-fluorophenyl Moiety
The synthesis of this compound necessitates the preparation of the key precursor, 2-chloro-4-fluorobenzonitrile. This intermediate provides the substituted phenyl ring that will be attached to the C-5 position of the tetrazole.
The synthesis of 2-chloro-4-fluorobenzoyl chloride can be a starting point. For instance, it can be reacted with thiophene (B33073) in the presence of a Lewis acid like stannic chloride to form 2-chloro-4-fluorophenyl 2-thienyl ketone. prepchem.com While this specific reaction leads to a different final product, the initial Friedel-Crafts acylation demonstrates a method to functionalize the 2-chloro-4-fluorophenyl moiety. For the synthesis of the target tetrazole, the nitrile group is essential. This can be achieved through various methods, such as the Sandmeyer reaction starting from 2-chloro-4-fluoroaniline (B1295073) or by cyanation of a suitable aryl halide.
Functional group transformations on the 2-chloro-4-fluorophenyl ring may be necessary to introduce the nitrile group or other desired functionalities. These transformations must be compatible with the existing chloro and fluoro substituents.
Optimization of Reaction Conditions and Yields for Selective 2H-Isomer Formation
Optimizing reaction conditions is crucial for maximizing the yield of the desired this compound isomer and minimizing the formation of the N-1 isomer and other byproducts.
Key parameters that are typically optimized include:
Catalyst: The choice of catalyst can significantly influence both the reaction rate and the regioselectivity. For the cycloaddition step, various catalysts, including zinc salts, copper complexes, and heterogeneous catalysts, have been explored. rsc.orgacs.org For the subsequent N-functionalization, copper-based catalysts have shown promise for directing arylation to the N-2 position. organic-chemistry.org
Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. acs.org Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and even water have been used in tetrazole synthesis. rsc.orgrsc.org
Temperature: Reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the product or favor the formation of undesired isomers. acs.org Microwave-assisted synthesis allows for precise temperature control and rapid heating. rsc.org
Reaction Time: Optimizing the reaction time is essential to ensure the reaction goes to completion without the formation of degradation products. acs.org
Stoichiometry of Reagents: The molar ratio of the nitrile, azide source, and any catalysts or additives needs to be carefully controlled to achieve high yields and minimize waste. rsc.org
A systematic approach to optimization, often involving a Design of Experiments (DoE) methodology, can efficiently identify the optimal set of conditions.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles in the synthesis of tetrazoles is an area of growing importance, aiming to develop more sustainable and environmentally benign processes. dntb.gov.ua
Key green chemistry considerations include:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org
Atom Economy: The [3+2] cycloaddition reaction for forming the tetrazole ring is inherently atom-economical.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. rsc.orgrsc.org
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating. aip.orgresearchgate.net
Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, exploring the use of starting materials derived from renewable resources is a long-term goal.
Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. rsc.orgnih.gov The development of recyclable heterogeneous catalysts is particularly beneficial as it simplifies product purification and reduces waste. rsc.org
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 5-(2-chloro-4-fluorophenyl)-2H-tetrazole, providing detailed information about the atomic arrangement and the electronic structure of the molecule.
The NMR spectra of this compound are complex due to the presence of various magnetically active nuclei and the possibility of tautomerism. The tetrazole ring can exist in two tautomeric forms, the 1H- and 2H-tautomers, and the position of the N-H proton significantly influences the chemical shifts of the surrounding nuclei. researchgate.net
1H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the tetrazole ring. The aromatic region will display a complex splitting pattern due to the presence of both chloro and fluoro substituents on the phenyl ring. The N-H proton of the tetrazole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 9.0 to 17.0 ppm, depending on the solvent and concentration. rsc.orggrowingscience.comacgpubs.org
13C NMR Spectroscopy : The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum will show distinct signals for the carbon atom of the tetrazole ring and the carbons of the phenyl ring. The chemical shift of the tetrazole carbon is typically observed around 155 ppm. rsc.orggrowingscience.com The carbons of the phenyl ring will exhibit a range of chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
19F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique for probing the electronic environment of the fluorine atom. rsc.org For this compound, the 19F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-4 position of the phenyl ring. The chemical shift of this signal provides information about the electron density at that position and can be influenced by the nature of the solvent and intermolecular interactions. nih.govpsu.edu In similar fluorinated aromatic compounds, the 19F chemical shifts can vary, but they provide a unique fingerprint for the molecule. nih.gov
Table 1: Predicted NMR Data for this compound Note: The following data are predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| 1H | 15.0 - 17.0 | br s | - | N-H (Tetrazole) |
| 1H | 7.5 - 8.0 | m | - | Aromatic-H |
| 13C | ~155 | s | - | C (Tetrazole) |
| 13C | 115 - 160 | m | - | Aromatic-C |
| 19F | -110 to -120 | m | - | Ar-F |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR signals and for determining the connectivity and spatial relationships between atoms in this compound. nih.gov
COSY (Correlation Spectroscopy) : This experiment would reveal the coupling between protons, helping to establish the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with their directly attached carbons, allowing for the definitive assignment of the carbon signals in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in confirming the connection between the phenyl ring and the tetrazole ring by observing correlations between the aromatic protons and the tetrazole carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of atoms. This technique could be used to study the conformation of the molecule, particularly the relative orientation of the phenyl and tetrazole rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. nih.gov For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely involve the loss of nitrogen gas (N2) from the tetrazole ring, a common fragmentation pathway for tetrazoles. nih.gov Other characteristic fragments would arise from the cleavage of the phenyl ring and the loss of the halogen substituents. youtube.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: The following fragmentation patterns are predicted based on the known behavior of similar tetrazole derivatives.
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 198/200 | [M]+• | Molecular ion (presence of Cl isotope) |
| 170/172 | [M - N2]+• | Loss of nitrogen from the tetrazole ring |
| 135 | [M - N2 - Cl]+ | Loss of chlorine radical |
| 116 | [M - N2 - Cl - F]+ | Loss of fluorine radical |
X-ray Crystallography of this compound and its Derivatives
While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures provides valuable insights into its likely solid-state conformation and intermolecular interactions. evitachem.com
The solid-state conformation of this compound is expected to be primarily influenced by the steric hindrance between the ortho-chloro substituent on the phenyl ring and the tetrazole ring. This steric clash would likely force the phenyl ring to be twisted out of the plane of the tetrazole ring. The dihedral angle between the two rings is a key conformational parameter. In the crystal structures of similar 5-phenyltetrazoles, this angle can vary significantly. rsc.org
Intermolecular interactions play a crucial role in the packing of the molecules in the crystal lattice. For this compound, a variety of non-covalent interactions are anticipated, including:
Hydrogen Bonding : The N-H proton of the tetrazole ring is a good hydrogen bond donor and can form hydrogen bonds with the nitrogen atoms of adjacent tetrazole rings, leading to the formation of dimers or chains. rsc.orgpsu.eduresearchgate.net
π-π Stacking : The aromatic phenyl and tetrazole rings can engage in π-π stacking interactions, which contribute to the stability of the crystal packing. acs.orgacs.org
Halogen Bonding : The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding interactions with electronegative atoms like nitrogen or oxygen on neighboring molecules.
Theoretical and Computational Chemistry of 5 2 Chloro 4 Fluorophenyl 2h Tetrazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods have been widely applied to tetrazole derivatives to elucidate their electronic characteristics, tautomeric preferences, and spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 5-(2-chloro-4-fluorophenyl)-2H-tetrazole is characterized by the interplay between the electron-rich tetrazole ring and the substituted phenyl ring. Molecular orbital analysis, a cornerstone of quantum chemistry, helps in understanding this interaction. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic properties.
Table 1: Representative HOMO and LUMO Energies for Substituted Tetrazoles (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5-Phenyl-2H-tetrazole | -7.0 | -1.5 | 5.5 |
| 5-(4-Nitrophenyl)-2H-tetrazole | -7.5 | -2.0 | 5.5 |
| 5-(4-Aminophenyl)-2H-tetrazole | -6.5 | -1.0 | 5.5 |
Note: The values in this table are illustrative and based on general trends observed in substituted tetrazoles. Actual values for this compound would require specific calculations.
Tautomeric Equilibrium Analysis and Energetic Preferences (1H- vs. 2H-Forms)
Tetrazoles bearing a substituent at the 5-position can exist in two tautomeric forms: the 1H- and 2H-isomers. The position of this equilibrium is influenced by the nature of the substituent, the solvent, and the physical state. High-level ab initio calculations have been instrumental in determining the relative energies of these tautomers.
Aromaticity Assessment and Substituent Effects on Ring Current
The tetrazole ring is considered to be aromatic, and its aromaticity can be quantified using various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations. The aromatic character of the tetrazole ring contributes to its stability.
The nature of the substituent at the 5-position can significantly influence the aromaticity of the tetrazole ring. Electron-withdrawing groups, such as the 2-chloro-4-fluorophenyl group, are generally expected to increase the aromaticity of the tetrazole ring by withdrawing π-electrons. Conversely, electron-donating groups can decrease the aromaticity. In a study on substituted tetrazoles, it was found that a carboxyl group (an electron-withdrawing group) enhanced the aromaticity of the tetrazole ring, while an amino group (an electron-donating group) weakened it. The presence of a methyl group on the nitrogen of the tetrazole ring was also found to modulate these effects.
Vibrational Spectroscopy Prediction and Interpretation (IR, Raman)
Theoretical calculations of vibrational spectra (Infrared and Raman) are invaluable for the structural characterization of molecules. DFT methods can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra.
For tetrazole derivatives, characteristic vibrational modes are associated with the stretching and bending of the tetrazole ring, as well as the vibrations of the substituent. For example, the infrared spectra of tetrazoles typically show characteristic bands for N-N=N stretching and tetrazole ring vibrations. In the case of this compound, the calculated spectrum would be expected to show bands corresponding to the C-Cl and C-F stretching vibrations of the phenyl ring, in addition to the tetrazole ring modes. Comparing the calculated spectra of the 1H and 2H tautomers can also help in identifying the predominant form in an experimental sample.
Conformational Analysis of the 2-chloro-4-fluorophenyl Substituent and its Rotational Barriers
The 2-chloro-4-fluorophenyl substituent is not necessarily coplanar with the tetrazole ring. The rotation around the C-C bond connecting the phenyl and tetrazole rings is subject to a rotational barrier. Understanding the preferred conformation and the energy barrier to rotation is crucial for a complete picture of the molecule's three-dimensional structure.
Conformational analysis can be performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This provides a potential energy surface that reveals the most stable conformations and the energy barriers between them. The presence of the ortho-chloro substituent is likely to introduce steric hindrance, influencing the preferred orientation of the phenyl ring relative to the tetrazole ring. Studies on similar biaryl systems have shown that ortho-substituents can lead to non-planar ground state conformations.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or a biological environment. MD simulations can provide insights into how the molecule moves, changes conformation, and interacts with its surroundings over time.
By simulating the molecule in a box of solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds, the solvation structure around the molecule, and the influence of the solvent on its conformational preferences. This is particularly relevant for understanding the behavior of the compound in biological systems. For instance, MD simulations have been used to investigate the stability of tetrazole derivatives within the binding sites of proteins, providing information on intermolecular interactions like hydrogen bonding and hydrophobic contacts.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, offering critical insights into its chemical reactivity and intermolecular interactions. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to nucleophilic and electrophilic attacks, respectively. researchgate.net
For this compound, computational analysis using methods like Density Functional Theory (DFT) is employed to calculate the MEP surface. The electrostatic potential is mapped onto an electron density isosurface, typically represented by a color spectrum. nih.gov Red regions indicate negative potential, signifying electron-rich areas, while blue regions denote positive potential, corresponding to electron-poor areas. Green and yellow areas represent regions of neutral or intermediate potential.
Key Features of the EPS Map:
Negative Potential (Red/Yellow): The most significant negative potential is localized around the nitrogen atoms of the tetrazole ring. This is due to the high electronegativity of nitrogen and the presence of lone pair electrons. This electron-rich zone makes the tetrazole ring a primary site for electrophilic attack and the formation of hydrogen bonds. researchgate.net The fluorine atom, being the most electronegative element, also contributes to a region of negative potential, though its effect is balanced by its position on the phenyl ring.
Positive Potential (Blue): Regions of positive electrostatic potential are expected to be found around the hydrogen atom attached to the tetrazole ring (in the 1H-tautomer) and, to a lesser extent, the hydrogen atoms on the phenyl ring. The area around the carbon atom of the tetrazole ring also exhibits a less negative or slightly positive character. These electropositive regions are the likely targets for nucleophilic attack. researchgate.net
Charge Distribution Analysis:
Quantitative analysis of the charge distribution can be performed using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital - NBO). Although specific experimental data for this compound is not publicly available, theoretical calculations for analogous 2,5-disubstituted tetrazoles provide expected values. The nitrogen atoms of the tetrazole ring would carry the highest negative partial charges, making them strong hydrogen bond acceptors. The carbon atom of the tetrazole ring and the substituted phenyl ring carbons would exhibit more complex charge patterns influenced by the competing electronic effects of the attached groups.
Table 1: Predicted Electrostatic Potential and Charge Distribution Characteristics
| Molecular Region | Predicted Electrostatic Potential | Predicted Partial Charge | Implied Reactivity |
| Tetrazole Ring (Nitrogen Atoms) | Strongly Negative | High Negative | Site for Electrophilic Attack, H-Bonding |
| Phenyl Ring | Moderately Positive / Neutral | Varies (influenced by halogens) | Susceptible to Nucleophilic Aromatic Substitution |
| Chlorine Atom | Negative | Negative | Electron-Withdrawing, Nucleophilic Target |
| Fluorine Atom | Strongly Negative | High Negative | Strongest Electron-Withdrawing Group |
Reactivity Prediction through Frontier Molecular Orbital Theory and Reaction Pathway Mapping
Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals determine the feasibility and stereochemistry of chemical reactions.
HOMO-LUMO Analysis:
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the outermost electron-containing orbital and acts as the electron donor in a chemical reaction. libretexts.org For this compound, the HOMO is expected to be predominantly localized on the electron-rich tetrazole ring and the π-system of the chlorofluorophenyl ring. The nitrogen lone pairs contribute significantly to the HOMO energy level.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital without electrons and acts as the electron acceptor. libretexts.org The LUMO is likely distributed over the entire π-conjugated system, with significant contributions from the antibonding orbitals of the phenyl and tetrazole rings. The presence of electron-withdrawing substituents (Cl and F) lowers the energy of the LUMO, making the molecule a better electron acceptor. rsc.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. The specific HOMO-LUMO gap for this molecule would require quantum chemical calculations, but the conjugated system of the phenyl and tetrazole rings suggests a moderate gap, indicative of a stable but reactive compound.
Reaction Pathway Mapping:
Based on FMO theory and the molecule's structural features, several reaction pathways can be predicted:
Nucleophilic Substitution: The LUMO's characteristics suggest that the molecule is susceptible to nucleophilic attack. The chlorine atom on the phenyl ring can be replaced by strong nucleophiles. While the fluorine atom is more electronegative, the carbon-fluorine bond is generally stronger, making the chlorine a more probable leaving group in nucleophilic aromatic substitution reactions. evitachem.com
Electrophilic Attack: The high electron density on the tetrazole ring (HOMO character) makes it the primary site for attack by electrophiles. Protonation and alkylation would likely occur at one of the ring nitrogen atoms.
Cycloaddition Reactions: The tetrazole ring itself can participate in cycloaddition reactions, a common reactivity pattern for this heterocycle. evitachem.com
Thermal or Photochemical Decomposition: Like many 2,5-disubstituted tetrazoles, this compound may undergo thermal or light-induced decomposition, typically involving the elimination of a nitrogen molecule (N₂) to form highly reactive intermediates like nitrilimines. acs.org
Table 2: Theoretical Frontier Molecular Orbital (FMO) Parameters
| Parameter | Theoretical Description | Predicted Influence on Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |
Coordination Chemistry and Ligand Properties of 5 2 Chloro 4 Fluorophenyl 2h Tetrazole
Investigation of 5-(2-chloro-4-fluorophenyl)-2H-tetrazole as a Ligand
The tetrazole moiety, with its four nitrogen atoms, provides multiple potential coordination sites, allowing for a variety of binding modes to metal ions. psu.edu This versatility is a key factor driving research into its use as a building block in supramolecular chemistry. psu.edu
Binding Modes and Coordination Sites (N1, N2, N3, N4 of Tetrazole Ring; Halogen Interactions)
The tetrazole ring of this compound offers several potential nitrogen donor atoms (N1, N2, N3, and N4) for coordination to metal centers. Tetrazole ligands have been shown to exhibit at least nine different coordination modes, acting as monodentate, bidentate, or bridging ligands to construct metal-organic frameworks. psu.edu The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers involving this compound often utilizes in situ methods, where the tetrazole ligand is formed during the coordination reaction. psu.edursc.org This approach has proven effective for creating a variety of novel structures.
Researchers have explored the coordination of 5-substituted tetrazoles with a wide range of metal ions, including transition metals and lanthanides. psu.eduresearchgate.netnih.gov The choice of the metal ion significantly influences the resulting structure and properties of the coordination compound. For instance, transition metals like copper, zinc, and cadmium have been used to create diverse coordination polymers with tetrazole-based ligands. psu.edunih.govnih.gov The coordination geometry around the metal center can vary, with examples of tetrahedral, square planar, square pyramidal, and octahedral arrangements being reported for different metal complexes. nih.govnih.govju.edu.joresearchgate.net
Hydro(solvo)thermal synthesis is a common and effective method for preparing coordination polymers with tetrazole-based ligands. psu.edunih.govscielo.br This technique involves carrying out the reaction in water or an organic solvent at elevated temperatures and pressures in a sealed container, such as a Teflon-lined stainless-steel autoclave. scielo.br These conditions can promote the in situ formation of the tetrazole ring and facilitate the crystallization of the resulting coordination compounds. psu.edunih.gov For example, the hydrothermal reaction of 4-cyanopyridine (B195900) with sodium azide (B81097) in the presence of cadmium chloride yielded a novel 3D pillared-layered coordination polymer. nih.gov
Design and Engineering of Metal-Organic Frameworks (MOFs) utilizing the Chemical Compound as a Linker
The ability of this compound to act as a versatile linker has led to its use in the design and engineering of Metal-Organic Frameworks (MOFs). scielo.brnih.gov MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. nih.gov The specific properties of the tetrazole ligand, including its multiple coordination sites and the potential for halogen bonding, contribute to the formation of MOFs with unique topologies and functionalities. psu.edumof4air.eu
The combination of tetrazole-carboxylate ligands has been particularly successful in generating intriguing MOFs with desirable properties. scielo.brscielo.br By carefully selecting the metal ions and incorporating auxiliary ligands, chemists can tune the resulting frameworks' dimensionality and properties. rsc.orgscielo.br For instance, the use of different secondary ligands like bipyridine has been shown to influence the final structure of cadmium- and zinc-based MOFs derived from in situ synthesized tetrazole ligands. rsc.org
Spectroscopic and Computational Analysis of Metal-Ligand Interactions
A variety of spectroscopic techniques are employed to characterize the metal-ligand interactions in complexes of this compound. These include:
Infrared (IR) Spectroscopy: Used to identify the coordination of the tetrazole ring to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. nih.govnih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can confirm coordination by showing shifts in the absorption bands of the ligand upon complexation. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. nih.govnih.gov
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.netnih.govresearchgate.net DFT calculations can provide insights into the electronic structure, bonding, and geometric parameters of the metal complexes. researchgate.netresearchgate.net These theoretical studies help in understanding the nature of the metal-ligand bond and predicting the properties of the synthesized compounds. nih.gov For example, DFT calculations have been used to validate the proposed geometries of transition metal complexes, such as trigonal bipyramidal for Cu(II) and octahedral for Fe(II), Co(II), and Ni(II) complexes with a related sulfonamide ligand. nih.gov
Electronic and Magnetic Properties of Coordination Compounds (e.g., Spin-Crossover Phenomena)
There is no published research detailing the electronic and magnetic properties of coordination compounds formed with the this compound ligand. Scientific investigations into the magnetic susceptibility, electronic spectra, or potential spin-crossover behavior of complexes involving this specific tetrazole derivative have not been reported in the accessible literature. Therefore, no data tables or detailed research findings on this topic can be provided.
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly with iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This transition is accompanied by changes in magnetic properties, optical properties, and molecular structure. The occurrence of SCO is highly dependent on the ligand field strength, which in turn is determined by the specific structure of the coordinating ligands.
While the broader class of tetrazole-containing ligands has been shown to form coordination compounds that exhibit spin-crossover, the specific electronic and steric effects of the 2-chloro-4-fluorophenyl substituent on the tetrazole ring in this compound have not been explored in the context of its coordination chemistry. Without experimental or theoretical studies on its coordination complexes, any discussion of their electronic and magnetic properties, including the potential for spin-crossover, would be purely speculative and fall outside the scope of this factual article.
Further research, including the synthesis and characterization of coordination compounds of this compound with transition metals like iron(II), would be necessary to investigate these properties.
Despite a comprehensive search of scientific literature and chemical databases, there is currently a lack of specific published data on the advanced material science applications of the chemical compound This compound . The requested detailed information regarding its use in energetic materials, polymer chemistry for solid electrolytes, and optoelectronic applications is not available in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as no specific research findings, data tables, or detailed analyses for this particular compound in the specified contexts could be located.
General information on the properties and applications of tetrazole-based compounds in these fields exists; however, providing such general information would not meet the specific requirements for an article focused solely on "this compound" and would necessitate speculation beyond established scientific findings for this specific molecule.
Advanced Applications in Materials Science
Catalytic Applications as Ligands in Homogeneous and Heterogeneous Catalysis
Tetrazole derivatives are recognized for their ability to act as versatile ligands in the synthesis of structurally diverse metal complexes. These complexes have shown promise as catalysts in various chemical transformations. The coordination of tetrazole-based ligands to metal centers can modulate their electronic and steric properties, thereby tuning their catalytic performance.
The coordination of tetrazole ligands to a metal center can significantly alter its reactivity and selectivity in catalytic processes. The strong electron-donating nature of the tetrazole ring can increase the electron density on the metal center, which can, in turn, influence the rates and pathways of catalytic reactions. For instance, in oxidation reactions, the selectivity for a particular product can be enhanced by tuning the electronic environment of the metal catalyst with appropriate ligands.
The steric bulk of the substituent on the tetrazole ring also plays a crucial role in controlling the selectivity of a reaction. By introducing bulky groups, the access of substrates to the metal center can be controlled, favoring the formation of a specific isomer. This principle of steric hindrance is a fundamental strategy in designing selective catalysts.
Table 1: Influence of Ligand Properties on Metal Center Catalysis
| Ligand Property | Effect on Metal Center | Impact on Catalysis |
| Electronic Effects (e.g., electron-donating/withdrawing groups) | Modifies electron density of the metal | Alters reaction rates and influences selectivity by stabilizing transition states. |
| Steric Effects (e.g., bulky substituents) | Controls substrate access to the active site | Enhances selectivity towards specific products (e.g., regioselectivity, enantioselectivity). |
| Coordination Mode | Influences the geometry and stability of the complex | Can create specific active sites for catalysis. |
This table provides a generalized overview of how ligand properties can influence catalytic outcomes.
A significant area of advancement in catalysis is the development of recoverable and reusable nanocatalysts to improve the economic and environmental sustainability of chemical processes. Tetrazole derivatives have been utilized as ligands to functionalize magnetic nanoparticles, creating efficient and easily separable catalytic systems.
The general approach involves anchoring a tetrazole-containing ligand onto the surface of a magnetic nanoparticle, such as iron oxide (Fe₃O₄). A catalytically active metal ion is then coordinated to this ligand. The resulting magnetic nanocatalyst can be used to catalyze a reaction in a liquid phase. After the reaction is complete, the catalyst can be easily separated from the reaction mixture using an external magnet. This process allows for the catalyst to be recovered and reused for multiple reaction cycles, often without a significant loss in catalytic activity.
Table 2: Examples of Tetrazole-Functionalized Nanocatalysts in Chemical Synthesis
| Nanocatalyst Support | Ligand Type | Metal Center | Application | Reusability |
| Fe₃O₄ | Tetrazole derivative | Copper (Cu) | Synthesis of 5-substituted 1H-tetrazoles | Multiple cycles with minimal loss of activity |
| Fe₃O₄@SiO₂ | Salen-type ligand with tetrazole moiety | Copper (Cu) | Synthesis of 1- and 5-substituted 1H-tetrazoles | At least 7 successive cycles |
| Magnetic Biochar | Bis(thiourea) triazine with tetrazole precursor | Copper (Cu) | Synthesis of 5-substituted 1H-tetrazole derivatives | At least six cycles |
This table illustrates the application of tetrazole-related ligands in the development of various recoverable nanocatalysts.
Reactivity and Reaction Mechanisms of 5 2 Chloro 4 Fluorophenyl 2h Tetrazole
C-H Bond Activation Studies Directed by the Tetrazole Moiety
The tetrazole group is a powerful directing group in transition-metal-catalyzed C-H bond activation, facilitating the functionalization of otherwise inert C-H bonds. This is typically achieved through the formation of a metal-heterocycle complex, which positions the catalyst in proximity to specific C-H bonds on the aryl ring. For 5-aryl tetrazoles, this strategy enables regioselective functionalization at the ortho-position of the phenyl ring.
Studies on related 5-aryltetrazole systems have demonstrated that the nitrogen atoms of the tetrazole ring can effectively coordinate to transition metals like rhodium and palladium. rsc.orgrsc.orgrsc.org This coordination pre-catalyst complex then facilitates the cleavage of the C-H bond ortho to the tetrazole substituent via a cyclometalation pathway. In the case of 5-(2-chloro-4-fluorophenyl)-2H-tetrazole, the tetrazole moiety would direct functionalization to the C6 position of the phenyl ring, the only available ortho C-H bond.
The general mechanism involves the formation of a five-membered cyclometalated intermediate. For instance, with a Rh(III) catalyst, the reaction is believed to proceed through coordination of a nitrogen atom of the tetrazole ring to the rhodium center, followed by an intramolecular C-H cleavage to form a rhodacycle. This intermediate then reacts with a coupling partner, followed by reductive elimination to yield the ortho-functionalized product and regenerate the active catalyst. rsc.org
Building on the principle of tetrazole-directed C-H activation, regioselective olefinations have been successfully developed for various 5-aryltetrazoles. rsc.orgdntb.gov.ua These reactions, often catalyzed by rhodium complexes such as [RhCp*Cl2]2, provide a direct method for synthesizing ortho-alkenylated aryl tetrazoles. rsc.orgnih.gov This methodology is applicable to a wide range of activated alkenes, including acrylates, styrenes, and vinyl ketones.
For this compound, a directed olefination reaction would be expected to yield a product functionalized exclusively at the C6 position. The reaction typically requires a catalyst, an oxidant (like Cu(OAc)2), and a suitable solvent. rsc.org The process is generally tolerant of various functional groups on the aryl ring, including halogens like chloro and fluoro groups. rsc.org
Below is a representative table of reaction conditions for the Rh(III)-catalyzed olefination of aryl tetrazoles, which would be applicable to the title compound.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Substrates | Product Type | Ref |
| [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | Aryl tetrazole, Methyl acrylate | ortho-alkenylated aryl tetrazole | rsc.org |
| [RhCpCl₂]₂ | AgOAc | t-AmylOH | 110 | Aryl tetrazole, Styrene | ortho-alkenylated aryl tetrazole | rsc.org |
| Rh(III) | N/A | N/A | N/A | Aryl tetrazole, Alkyne | ortho-hydroarylation product | nih.govdntb.gov.ua |
DCE: 1,2-dichloroethane; t-AmylOH: tert-amyl alcohol
Beyond olefination, other C-H functionalizations directed by the tetrazole moiety include arylation and alkylation, expanding the toolkit for modifying the phenyl ring at a specific position. rsc.org
Ring-Opening and Rearrangement Reactions
The tetrazole ring, despite its aromaticity, can undergo ring-opening and rearrangement reactions under specific conditions, such as photolysis or thermolysis. These reactions often proceed through high-energy intermediates like nitrile imines or carbenes, which can then be trapped or undergo further transformations. researchgate.netnih.gov
Photochemical irradiation of 5-substituted tetrazoles can lead to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. nih.gov For 5-phenyl-2H-tetrazole, photolysis can generate a nitrile imine intermediate (Ph-C≡N⁺-N⁻-H). researchgate.net This highly reactive species can undergo various subsequent reactions, including cycloadditions or rearrangements. In the case of this compound, the corresponding nitrile imine would be generated, which could then cyclize or react with other molecules in the medium.
Some known rearrangement reactions involving tetrazole derivatives include:
Thermal Rearrangement: Heating 1-alkoxy-5-phenyltetrazoles can lead to their rearrangement into 5-phenyl-3-alkyltetrazole-1-oxides. acs.org
Hofmann-like Rearrangement: The Hofmann rearrangement of primary amides to amines has analogous pathways in heterocyclic chemistry, suggesting potential for similar transformations under specific conditions. byjus.com
Beckmann Rearrangement: This reaction, which converts an oxime to an amide, is another classic rearrangement that shares mechanistic features with some heterocyclic transformations. byjus.com
While specific studies on the ring-opening of this compound are not widely reported, the general principles of tetrazole chemistry suggest its susceptibility to such transformations, providing pathways to novel heterocyclic structures.
Cross-Coupling Reactions at the Aryl Moiety
The 2-chloro-4-fluorophenyl group of the title compound is a suitable substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. lookchem.comorganic-chemistry.orgwikipedia.org These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
The reactivity of the aryl halides in these couplings generally follows the order I > Br > Cl >> F. frontiersin.org Therefore, the C-Cl bond at the C2 position of the phenyl ring is the primary site for cross-coupling, while the C-F bond at the C4 position is typically unreactive under standard conditions. This differential reactivity allows for selective functionalization at the C2 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com For this compound, a Suzuki coupling would replace the chlorine atom with an aryl, heteroaryl, or alkyl group, providing access to a wide range of biphenyl-like structures. The choice of ligand for the palladium catalyst is crucial, especially for the less reactive aryl chlorides. lookchem.com
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This would allow for the introduction of a vinyl group at the C2 position of the phenyl ring. The reaction is catalyzed by a palladium complex and requires a base.
The table below summarizes typical conditions for these cross-coupling reactions on related aryl chloride substrates.
| Reaction | Catalyst | Ligand | Base | Coupling Partner | Product | Ref |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos or RuPhos | K₃PO₄ | Arylboronic acid | 1,5-Diaryltetrazole | lookchem.com |
| Heck | Pd(0) complex | PPh₃ | Et₃N | Alkene | Substituted alkene | wikipedia.org |
| Stille | Pd(0) complex | PPh₃ | N/A | Organostannane | Coupled product | researchgate.net |
Radical-Based Reactions and Their Mechanistic Investigations
Radical reactions offer alternative pathways for the functionalization of this compound. Aryl radicals can be generated from aryl halides through various methods, including photoredox catalysis. nih.govyoutube.com
Upon generation of an aryl radical at the C2 position (by cleavage of the C-Cl bond), it can participate in a variety of transformations. For instance, it could be trapped by a radical acceptor or participate in an intramolecular cyclization if a suitable tether is present.
Recent advancements in photoredox catalysis have enabled the generation of aryl radicals under mild conditions. nih.gov For example, an iridium or ruthenium-based photocatalyst, upon excitation with visible light, can reduce the aryl chloride to an aryl radical. This radical can then engage in subsequent bond-forming reactions.
Furthermore, the tetrazole ring itself can be involved in radical processes. Photolysis of certain tetrazole derivatives can lead to radical intermediates that react with solvents or other reagents. nih.gov While specific mechanistic investigations on radical reactions of this compound are limited, the principles of radical chemistry suggest that both the aryl halide and the tetrazole moiety could be manipulated through radical pathways.
Influence of the Halogen Substituents on Reaction Pathways and Selectivity
The chlorine and fluorine substituents on the phenyl ring have a profound influence on the reactivity and selectivity of this compound. Their effects are primarily electronic and steric.
Electronic Effects: Both chlorine and fluorine are electron-withdrawing through the inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.org However, they can donate electron density through resonance (p-π conjugation). For halogens, the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene. msu.edulibretexts.org
The fluorine atom, being the most electronegative, exerts a strong inductive effect but also has a relatively effective resonance donation due to better orbital overlap with carbon.
The chlorine atom has a weaker inductive effect than fluorine but is also a poorer resonance donor.
These electronic effects influence the acidity of the tetrazole N-H proton and the electron density of the aryl ring, which in turn affects reaction rates and pathways. For example, the electron-withdrawing nature of the halogens can facilitate nucleophilic aromatic substitution reactions under certain conditions, although this is generally difficult on unactivated aryl halides.
Steric Effects: The chlorine atom at the ortho position (C2) provides steric hindrance around that site, which can influence the approach of reagents. This is particularly relevant in reactions involving the adjacent tetrazole ring or the C-Cl bond itself.
Selectivity in Cross-Coupling: As mentioned in section 7.3, the difference in bond strength (C-Cl < C-F) is the most significant factor governing selectivity in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the C-Cl bond while leaving the more robust C-F bond intact. frontiersin.org This differential reactivity is a cornerstone of synthetic strategies involving polyhalogenated aromatic compounds.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The drive towards greener and more sustainable chemical manufacturing is a major theme in contemporary research. For aryl tetrazoles, including 5-(2-chloro-4-fluorophenyl)-2H-tetrazole, this translates to the development of synthetic methodologies that are both efficient and environmentally benign. rsc.orgeurekaselect.comrsc.org
Current research emphasizes the use of nanomaterial-based catalysts, which offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and selectivity. rsc.orgrsc.org For instance, nanocatalysts like copper- or palladium-based nanoparticles have shown promise in facilitating the [3+2] cycloaddition reaction, a key step in tetrazole synthesis. rsc.org The exploration of magnetic nanoparticles as catalyst supports is particularly noteworthy, as they allow for easy recovery and reuse of the catalyst, a significant advantage from a green chemistry perspective. rsc.org
Furthermore, the use of multicomponent reactions (MCRs) presents a streamlined and atom-economical approach to synthesizing tetrazole derivatives. rsc.orgeurekaselect.com These one-pot reactions minimize waste by incorporating multiple starting materials into the final product in a single step. rsc.org Future efforts will likely focus on optimizing these MCRs for the synthesis of halogenated aryl tetrazoles, potentially under solvent-free or aqueous conditions to further enhance their green credentials. eurekaselect.comnih.gov Microwave-assisted synthesis is another avenue being explored to accelerate reaction times and improve yields, contributing to more sustainable processes. nih.govorganic-chemistry.org
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for Aryl Tetrazoles
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Catalyst | Often homogeneous, difficult to recover. | Heterogeneous nanocatalysts, often on magnetic supports for easy recovery and recyclability. rsc.org |
| Reaction Type | Typically multi-step processes. | One-pot multicomponent reactions (MCRs). eurekaselect.com |
| Energy Input | Often requires prolonged heating. | Microwave-assisted synthesis can reduce reaction times. nih.govorganic-chemistry.org |
| Solvents | Often relies on organic solvents. | Focus on green solvents like water or solvent-free conditions. nih.gov |
| Waste Generation | Can generate significant byproducts. | High atom economy, minimizing waste. eurekaselect.com |
Advanced Computational Design of Derivatives with Tunable Properties
The field of computational chemistry offers powerful tools for the rational design of novel molecules with specific, tailored properties. For this compound, in silico methods can be employed to predict the effects of structural modifications on its electronic, physical, and biological characteristics. tandfonline.comnih.gov
Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights. tandfonline.combeilstein-journals.orgresearchgate.netnih.gov DFT calculations can elucidate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions. tandfonline.com QSAR models can establish correlations between the structural features of a series of derivatives and their observed activities, guiding the design of new compounds with enhanced performance. nih.gov
Future research will likely involve the creation of extensive virtual libraries of derivatives of this compound. By systematically altering the substituents on the phenyl ring or the tetrazole moiety, researchers can computationally screen for candidates with optimized properties for specific applications, such as improved binding affinity to a biological target or enhanced thermal stability for materials science applications. This computational-first approach can significantly streamline the experimental workflow, saving time and resources.
Exploration of Supramolecular Assemblies and Self-Healing Materials
The tetrazole ring, with its multiple nitrogen atoms, is an excellent hydrogen bond donor and acceptor, making it an ideal building block for the construction of supramolecular assemblies. researchgate.net The non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, involving the halogenated aryl group can be exploited to create well-defined, higher-order structures. beilstein-journals.orgresearchgate.netnih.govmdpi.com
A particularly exciting area of future research is the development of self-healing materials based on tetrazole-containing polymers. rsc.orgrsc.orgacs.orgnih.gov These materials possess the intrinsic ability to repair damage. The reversible nature of the coordination bonds between tetrazole moieties and metal ions can be harnessed to create dynamic polymer networks that can autonomously mend themselves upon fracture. rsc.orgrsc.org Research has shown that metallopolymers incorporating tetrazole groups can exhibit rapid self-healing at ambient temperatures. rsc.orgrsc.org
Future investigations will likely focus on tuning the self-healing properties by varying the metal ion and the polymer backbone. The incorporation of this compound into such systems could offer additional control over the material's properties due to the influence of the halogen substituents on the electronic nature of the tetrazole ring and potential for halogen bonding interactions. beilstein-journals.orgresearchgate.netnih.gov
Integration into Hybrid Materials for Multifunctional Applications
The unique properties of this compound make it a promising candidate for incorporation into hybrid materials, leading to multifunctional systems with synergistic capabilities.
One significant area of exploration is the development of metal-organic frameworks (MOFs). rsc.orgrsc.orgewha.ac.krjove.com Tetrazole-based ligands are known to form robust and porous MOFs with applications in gas storage and separation. rsc.orgrsc.org The halogen atoms on the phenyl ring of this compound could influence the pore size and surface chemistry of the resulting MOF, potentially leading to enhanced selectivity for specific gases like carbon dioxide. rsc.orgrsc.org
Another promising avenue is the creation of multifunctional nanoparticles for therapeutic applications. nih.gov By functionalizing nanoparticles with polymers containing tetrazole derivatives, it may be possible to develop drug delivery systems with both anticancer and antibacterial properties. nih.gov The tetrazole moiety itself can exhibit biological activity, and its incorporation into a nanocarrier could provide a dual-action therapeutic approach. nih.gov
Future research will likely focus on the synthesis and characterization of these hybrid materials, exploring how the specific properties of this compound can be leveraged to create materials with tailored functionalities for applications in catalysis, sensing, and medicine.
Deepening Understanding of Structure-Reactivity Relationships within Halogenated Aryl Tetrazoles
A fundamental understanding of the relationship between the molecular structure of halogenated aryl tetrazoles and their chemical reactivity is crucial for their effective application. The presence and position of halogen atoms on the aryl ring can significantly impact the electronic properties of the entire molecule, influencing its acidity, reactivity in cycloaddition reactions, and its ability to coordinate with metal ions. nih.govnih.govacs.orgnih.gov
Systematic studies involving the synthesis of a series of halogenated aryl tetrazoles with varying halogen substituents (F, Cl, Br, I) at different positions will be essential. By comparing their spectroscopic data (NMR, IR), pKa values, and reactivity in model reactions, researchers can build a comprehensive picture of the electronic and steric effects of the halogens. nih.govresearchgate.net
X-ray crystallographic studies will also play a vital role in elucidating the solid-state structures and intermolecular interactions of these compounds. nih.gov This information is critical for understanding how these molecules pack in the solid state and for designing crystal engineering strategies. researchgate.netnih.gov A deeper understanding of these structure-reactivity relationships will enable the more rational design of this compound derivatives and other halogenated aryl tetrazoles for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
